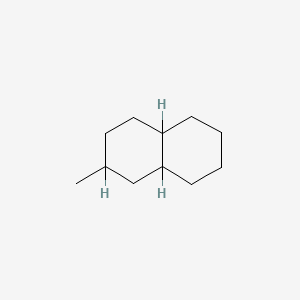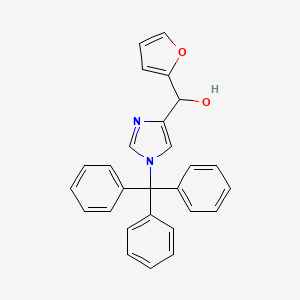
Basic Blue 62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basic Blue 62, also known as Cationic Brilliant Violet 5BLH, is a synthetic dye widely used in various industries. It is known for its vibrant blue color and is commonly used in textile dyeing, paper coloring, and as a biological stain. The compound is characterized by its high solubility in water and its ability to bind strongly to fabrics and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 62 typically involves the condensation of aromatic amines with formaldehyde and subsequent oxidation. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves several steps, including diazotization, coupling, and oxidation, to achieve the final product.
Industrial Production Methods: In industrial settings, the production of Basic Blue 62 is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of temperature and pH levels. The final product is then purified through filtration and crystallization before being dried and packaged for use.
Análisis De Reacciones Químicas
Types of Reactions: Basic Blue 62 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Basic Blue 62 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium dithionite are used under alkaline conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of the dye.
Reduction: The primary product is the leuco form of Basic Blue 62.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Basic Blue 62 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in redox titrations.
Biology: The dye is used for staining biological specimens, particularly in histology and cytology.
Medicine: Basic Blue 62 is used in diagnostic procedures and as a marker in medical imaging.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism of action of Basic Blue 62 involves its ability to bind to various substrates through ionic and hydrogen bonding. The dye interacts with the molecular targets, such as proteins and nucleic acids, by forming stable complexes. This binding alters the physical and chemical properties of the substrates, leading to the desired staining or coloring effect.
Comparación Con Compuestos Similares
- Basic Blue 3
- Acid Blue 62
- Methylene Blue
Basic Blue 62 stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
12221-36-2 |
|---|---|
Fórmula molecular |
C12H9ClS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




